molecular formula C12H16N2OS B11824020 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11824020
M. Wt: 236.34 g/mol
InChI Key: WCFQLZMRHOTXCL-UHFFFAOYSA-N
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Description

2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the ethylthio group at the 6-position of the pyridine ring adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 6-(ethylthio)pyridine-3-carboxaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde: Lacks the ethylthio group, resulting in different chemical properties and reactivity.

    2-(6-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde: Contains a methyl group instead of an ethylthio group, affecting its biological activity and solubility.

Uniqueness

The presence of the ethylthio group in 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde distinguishes it from similar compounds, providing unique chemical properties and potential biological activities. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(6-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-2-16-12-6-5-10(8-13-12)11-4-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3

InChI Key

WCFQLZMRHOTXCL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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